molecular formula C16H22N4O2S B5552597 4-(2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}ethyl)morpholine

4-(2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}ethyl)morpholine

Cat. No. B5552597
M. Wt: 334.4 g/mol
InChI Key: RCBAZEOVNQMEAS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 4-(2-{[4-Methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}ethyl)morpholine involves multi-step chemical reactions that incorporate triazole rings into their structure. For example, the synthesis of 4-{[1-(4-Ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]diphenylmethyl}morpholine from 4-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]diphenylmethanol and morpholine showcases a similar structural motif and highlights the complexity of synthesizing such molecules (Wu et al., 2008).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of triazole rings, which are known for their versatile chemical behavior. The structure of related compounds, as determined by X-ray crystallography, reveals interesting geometrical arrangements and conformations, which are crucial for their chemical and biological activities (Wu et al., 2008).

Scientific Research Applications

Synthesis and Characterization

Research has demonstrated the synthesis of novel 1,2,4-triazole derivatives, including compounds structurally related to the one . These compounds were synthesized through a series of chemical reactions involving ester ethoxycarbonylhydrazones and primary amines, leading to the formation of various derivatives with potential antimicrobial activities. The synthesis process often involves multiple steps, including reactions with morpholine or methyl piperazine to obtain Mannich base derivatives, highlighting the compound's versatility in chemical synthesis (Bektaş et al., 2010).

Biological Activities

Several studies have investigated the antimicrobial properties of 1,2,4-triazole derivatives. For instance, derivatives synthesized from 4-chlorophenol and ethylbromoacetate exhibited moderate to significant antimicrobial activities against selected bacterial and fungal strains. These findings suggest the potential of such compounds in developing new antimicrobial agents (Rao et al., 2014). Additionally, some derivatives have been evaluated for their pharmacological activities, further emphasizing the compound's relevance in medicinal chemistry.

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The potential applications and future directions for this compound would depend on its intended use. If it’s being studied as a potential drug, future research could involve testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

4-[2-[[4-methyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2S/c1-19-15(13-22-14-5-3-2-4-6-14)17-18-16(19)23-12-9-20-7-10-21-11-8-20/h2-6H,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCBAZEOVNQMEAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCCN2CCOCC2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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